molecular formula C6H4ClIN2O3 B8129153 2-Chloro-6-iodo-3-methoxy-4-nitropyridine

2-Chloro-6-iodo-3-methoxy-4-nitropyridine

Cat. No.: B8129153
M. Wt: 314.46 g/mol
InChI Key: DIXRNMBLCFSMHB-UHFFFAOYSA-N
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Description

2-Chloro-6-iodo-3-methoxy-4-nitropyridine is a heterocyclic aromatic compound that belongs to the pyridine family This compound is characterized by the presence of chlorine, iodine, methoxy, and nitro functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-iodo-3-methoxy-4-nitropyridine typically involves multi-step reactions starting from readily available pyridine derivatives. One common method involves the nitration of 2-chloro-6-iodo-3-methoxypyridine to introduce the nitro group at the 4-position. This can be achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-iodo-3-methoxy-4-nitropyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Coupling: Boronic acids or esters with palladium catalysts under basic conditions.

Major Products Formed

    Substitution: Derivatives with different substituents replacing chlorine or iodine.

    Reduction: 2-Chloro-6-iodo-3-methoxy-4-aminopyridine.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

2-Chloro-6-iodo-3-methoxy-4-nitropyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-iodo-3-methoxy-4-nitropyridine in chemical reactions involves the activation of the pyridine ring by the electron-withdrawing nitro group, which facilitates nucleophilic substitution at the 2- and 6-positions. The presence of the methoxy group also influences the reactivity by donating electron density through resonance.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-methoxy-3-nitropyridine
  • 2-Iodo-6-methoxy-3-nitropyridine
  • 2-Chloro-3-methoxy-4-nitropyridine

Uniqueness

2-Chloro-6-iodo-3-methoxy-4-nitropyridine is unique due to the simultaneous presence of chlorine and iodine atoms, which provides distinct reactivity patterns compared to its analogs. This dual halogenation allows for selective functionalization and diverse synthetic applications.

Properties

IUPAC Name

2-chloro-6-iodo-3-methoxy-4-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClIN2O3/c1-13-5-3(10(11)12)2-4(8)9-6(5)7/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXRNMBLCFSMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1[N+](=O)[O-])I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClIN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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